2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
This compound features a quinazoline core substituted with a chloro group at position 6 and a phenyl group at position 2. The sulfanyl (-S-) bridge connects the quinazoline moiety to an acetamide group, which is further linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring. The tetrahydrothiophene dioxide substituent enhances solubility and metabolic stability due to its sulfone group, while the chloro and phenyl groups on the quinazoline may contribute to hydrophobic interactions in biological targets .
Properties
Molecular Formula |
C20H18ClN3O3S2 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-14-6-7-17-16(10-14)19(13-4-2-1-3-5-13)24-20(23-17)28-11-18(25)22-15-8-9-29(26,27)12-15/h1-7,10,15H,8-9,11-12H2,(H,22,25) |
InChI Key |
STEWGTPOSLNFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the phenyl group and the thiolane ring involves further functionalization and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups onto the quinazoline ring.
Scientific Research Applications
2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The phenyl group and thiolane ring may enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Note: *Molecular weight calculated based on formula C₂₃H₂₀ClN₃O₃S₂.
Key Structural Insights :
- Heterocyclic Core Variation: The target compound’s quinazoline core distinguishes it from oxadiazole (), benzothiazole (), and triazole () analogs. Quinazoline derivatives are known for kinase inhibition and antimicrobial activity .
- Tetrahydrothiophene Dioxide: Unique to the target compound, this group improves solubility compared to non-sulfonated analogs (e.g., ’s fluorobenzyl derivatives) .
Table 3: Reported Bioactivities of Analogous Compounds
Insights :
- The triazole-sulfanyl acetamides () show moderate antibacterial activity, suggesting the target compound’s quinazoline core may enhance this effect due to increased lipophilicity .
- Oxadiazole derivatives () exhibit strong enzyme inhibition, highlighting the role of heterocycle choice in target selectivity .
Physicochemical Properties
Table 4: Calculated Properties (Using ChemDraw®)
| Compound | LogP | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.1 | 110.2 | 0.15 (PBS) |
| 8t () | 2.8 | 95.7 | 0.22 (DMSO) |
| Compound 39 () | 2.5 | 89.4 | 0.45 (Ethanol) |
Key Notes:
- Higher polar surface area (PSA) correlates with reduced membrane permeability but enhanced solubility .
Biological Activity
The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule belonging to the class of quinazoline derivatives. Its structure includes a quinazoline core, a sulfanyl group, and a tetrahydrothiophene moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.0 g/mol. The structural features include:
| Property | Details |
|---|---|
| Molecular Formula | C24H20ClN3O2S |
| Molecular Weight | 450.0 g/mol |
| IUPAC Name | 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide |
Anticancer Properties
Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer activity. The specific compound under investigation has shown potential as an inhibitor of various kinases involved in cancer progression, particularly phosphatidylinositol 3-kinase delta (PI3Kδ), which is crucial for cell signaling pathways related to tumor growth and survival .
In vitro studies have demonstrated that this compound can induce apoptosis in tumor cell lines. For instance, assays such as the MTT assay and acridine orange/ethidium bromide staining have been employed to evaluate its efficacy against A549 (lung cancer) and C6 (glioma) cell lines . The compound's ability to direct tumor cells towards apoptotic pathways was observed, indicating its potential as an anticancer agent.
The mechanism of action involves several pathways:
- Enzyme Inhibition : The quinazoline moiety interacts with specific enzymes such as tyrosine kinases, disrupting cell signaling pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
- Targeting Kinase Activity : By inhibiting PI3Kδ, the compound may interfere with downstream signaling cascades that promote tumor growth and survival .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar quinazoline derivatives, providing insights into their pharmacological potential:
- A study on thiazole-(benz)azole derivatives indicated that modifications in the structure could enhance anticancer activity against various cell lines .
- Another research highlighted the importance of the sulfanyl group in enhancing the binding affinity to target enzymes, which is crucial for effective inhibition and subsequent therapeutic action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
